

A Comparative Pharmacokinetic Profile of MMT5-14 and Remdesivir

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Compound of Interest

Compound Name: MMT5-14
Cat. No.: B12398016

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of **MMT5-14**, a novel remdesivir analogue, and its parent compound, remdesivir. The data presented is based on available preclinical studies and is intended to inform researchers and drug development professionals on the potential advantages of **MMT5-14**.

Executive Summary

MMT5-14, a structural analogue of remdesivir, demonstrates a significantly improved pharmacokinetic profile in preclinical hamster models. Notably, **MMT5-14** exhibits substantially higher plasma and lung concentrations of the prodrug and its active nucleoside triphosphate (NTP) metabolite compared to remdesivir. This enhanced exposure in the target tissue suggests the potential for greater efficacy in treating respiratory viral infections.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of **MMT5-14** and remdesivir observed in hamster models following a single intravenous (IV) dose of 10 mg/kg.

Parameter	MMT5-14	Remdesivir	Fold Increase (MMT5-14 vs. Remdesivir)
Plasma Prodrug Concentration	Data not available	Data not available	200- to 300-fold[1]
Lung Prodrug Concentration	Data not available	Data not available	200- to 300-fold[1]
Lung Active Metabolite (NTP) Concentration	Data not available	Data not available	5-fold[1]

Note: Specific C_{max} and AUC values for **MMT5-14** are not publicly available. The data is presented as a fold-increase compared to remdesivir as reported in the primary literature[1]. For remdesivir, representative pharmacokinetic data from a hamster study with a 10 mg/kg inhalation dose is provided below for context. It is important to note that the route of administration differs from the intravenous route used in the comparative **MMT5-14** study.

Pharmacokinetic Parameters of Remdesivir and its Metabolite (GS-441524) in Hamsters (10 mg/kg, Inhalation)

Analyte	Matrix	C _{max} (ng/mL or ng/g)	T _{max} (h)	AUC (ng·h/mL or ng·h/g)
Remdesivir	Plasma	2726.74	0.25	~1300
GS-441524	Plasma	~300	~1	~2000
Remdesivir	Lung	75.41	0.5	260.30
GS-441524	Lung	11.68	0.5	128.61

Experimental Protocols

The following methodologies are based on published preclinical studies of remdesivir and the comparative study of **MMT5-14**.

Animal Model

- Species: Syrian Hamsters[1][2]
- Housing: Maintained in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water[2].

Drug Administration

- **MMT5-14** and Remdesivir (Comparative Study): Administered as a single intravenous (IV) injection at a dose of 10 mg/kg.
- Remdesivir (Inhalation Study): Administered as a single 10 mg/kg dose of a dry powder formulation via insufflation[2].

Sample Collection

- Blood: Collected via cardiac puncture at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes. Plasma was separated by centrifugation and stored at -80°C until analysis[2].
- Lung Tissue: Lungs were perfused with PBS, excised, weighed, and flash-frozen in liquid nitrogen. Samples were stored at -80°C until analysis[2].

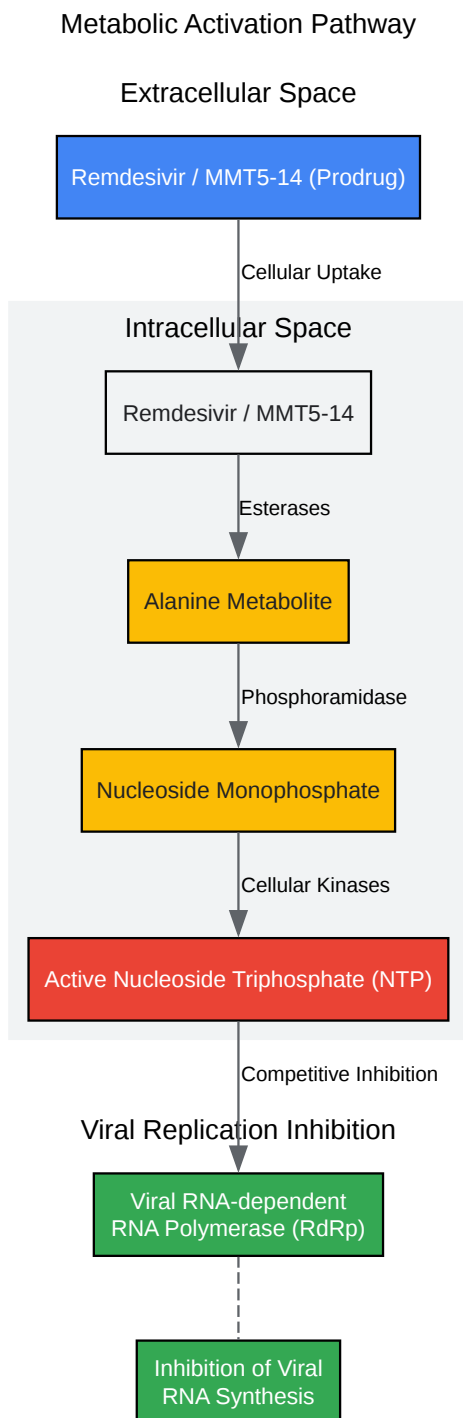
Bioanalytical Method

- Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard method for the quantification of remdesivir, its metabolites, and likely **MMT5-14** in biological matrices[2].
- Sample Preparation (Plasma): Protein precipitation is a common method. An equal volume of cold methanol containing an internal standard is added to the plasma sample. After vortexing and centrifugation, the supernatant is collected for LC-MS/MS analysis[2].
- Sample Preparation (Lung Tissue): Lung tissue is homogenized in a suitable buffer. Proteins are then precipitated with a solvent like methanol containing an internal standard. The mixture is centrifuged, and the supernatant is analyzed by LC-MS/MS[2].

- Quantification of Active Triphosphate Metabolite (NTP): The quantification of the intracellular active triphosphate metabolite requires specialized cell lysis and extraction procedures followed by a sensitive LC-MS/MS method.

Mandatory Visualization

Signaling Pathway: Metabolic Activation of Remdesivir and MMT5-14

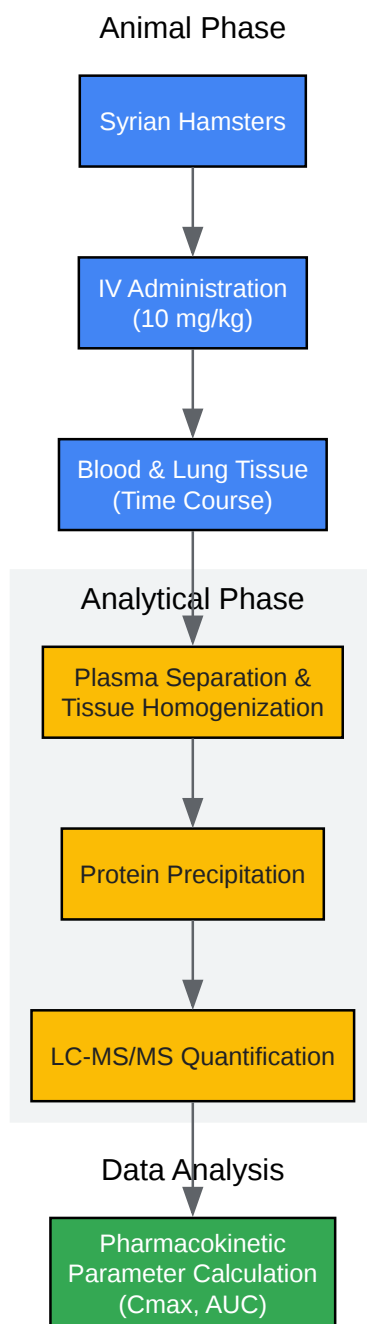


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Caption: Metabolic activation of remdesivir and **MMT5-14** to the active triphosphate form.

Experimental Workflow: Pharmacokinetic Study in Hamsters

Pharmacokinetic Study Workflow



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Caption: Workflow for the preclinical pharmacokinetic evaluation in hamsters.

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References

- 1. Optimization of the Prodrug Moiety of Remdesivir to Improve Lung Exposure/Selectivity and Enhance Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo pharmacokinetic study of remdesivir dry powder for inhalation in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
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